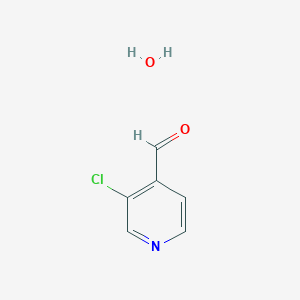

3-Chloroisonicotinaldehyde hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloropyridine-4-carbaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO.H2O/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBRTCWKQMQPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-Chloroisonicotinaldehyde Hydrate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloroisonicotinaldehyde hydrate is a halogenated pyridine-based heterocyclic aldehyde. Its unique structural features—a reactive aldehyde group and an electron-deficient pyridine ring substituted with a chlorine atom—make it a valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of chlorine can significantly modulate the physicochemical properties and biological activity of parent molecules, a strategy frequently employed in drug design to enhance efficacy, metabolic stability, and binding affinity.[1] This guide provides an in-depth analysis of its chemical properties, plausible synthetic routes, key applications in the synthesis of complex molecular scaffolds, and essential safety protocols for laboratory handling.

Physicochemical Properties and Identification

The hydrate form of 3-Chloroisonicotinaldehyde is the common commercially available substance. The geminal diol of the hydrate can exist in equilibrium with its parent aldehyde form, a crucial consideration for reaction chemistry. All quantitative data are summarized in the table below for clarity.

| Property | Data | Source(s) |

| CAS Number | 1628557-03-8 | [2] |

| Molecular Formula | C₆H₆ClNO₂ | [2] |

| Molecular Weight | 159.57 g/mol | [2] |

| Purity | Typically ≥95% | [2] |

| InChI | InChI=1S/C6H4ClNO.H2O/c7-6-3-8-2-1-5(6)4-9; /h1-4H;1H2 | [2] |

| Appearance | (Not specified, typically off-white to yellow solid) | - |

| Solubility | (Not specified, likely soluble in polar organic solvents) | - |

| Shelf Life | 1095 days | [2] |

Synthesis and Mechanistic Insights

While specific proprietary manufacturing processes may vary, a plausible and common synthetic route to 3-Chloroisonicotinaldehyde from a readily available precursor involves the selective oxidation of the corresponding primary alcohol, 3-chloro-4-(hydroxymethyl)pyridine.

Causality of Method Selection:

-

Starting Material: 3-chloro-4-(hydroxymethyl)pyridine is a logical precursor as the core heterocyclic structure is already in place.

-

Oxidizing Agent: Mild oxidizing agents such as Manganese Dioxide (MnO₂) or Pyridinium Chlorochromate (PCC) are preferred. Their selectivity for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids is well-established. This control is critical to achieving a high yield of the desired aldehyde.

-

Hydration: The final product is often isolated as the hydrate, which is formed by the addition of water to the electrophilic carbonyl carbon of the aldehyde. This is a spontaneous and reversible process, often favored for aldehydes on electron-deficient rings.

Caption: Plausible synthetic pathway to this compound.

Core Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for generating molecular diversity. Halogenated heterocycles are prominent in pharmaceuticals, contributing to a significant portion of FDA-approved drugs.[3][4] The aldehyde functional group is a versatile handle for a wide array of chemical transformations.

Key Roles in Synthesis:

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines, a common motif in bioactive molecules.

-

Wittig and Related Reactions: It serves as an electrophile in olefination reactions to create carbon-carbon double bonds, extending the molecular framework.

-

Multicomponent Reactions (MCRs): As an aldehyde component, it is an ideal substrate for powerful one-pot MCRs, such as the Ugi, Passerini, or Groebke-Blackburn-Bienaymé (GBB) reactions.[5] These reactions are highly valued in drug discovery for their efficiency in rapidly generating libraries of complex, drug-like small molecules from simple starting materials.[6] The resulting imidazopyridine derivatives from GBB reactions, for example, are known to possess a wide range of biological activities.[5]

-

Formation of Heterocycles: The aldehyde can participate in condensation reactions with various nucleophiles to construct new heterocyclic rings, such as quinolines, pyrimidines, or imidazoles.[7]

Caption: Drug discovery workflow utilizing this compound.

Experimental Protocol: Representative GBB Multicomponent Reaction

This protocol describes a general, self-validating procedure for synthesizing an imidazo[1,2-a]pyridine derivative, demonstrating the utility of this compound in a complexity-generating reaction.

Objective: To synthesize a novel substituted imidazo[1,2-a]pyridine via a one-pot, three-component Groebke-Blackburn-Bienaymé reaction.

Materials:

-

This compound (1.0 eq)

-

2-Aminopyridine derivative (1.0 eq)

-

Isocyanide (e.g., tert-Butyl isocyanide) (1.1 eq)

-

Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation (Causality: Ensuring Stoichiometry and Dry Conditions): To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 eq) and Sc(OTf)₃ (0.1 eq).

-

Inert Atmosphere (Causality: Preventing Side Reactions): Purge the flask with an inert gas (e.g., Argon or Nitrogen). This is crucial to prevent atmospheric moisture from interfering with the Lewis acid catalyst and to avoid potential oxidation of reaction intermediates.

-

Solvent and Reagent Addition (Causality: Facilitating Dissolution and Reaction): Add anhydrous methanol (approx. 0.2 M concentration) and stir until all solids are dissolved. Add this compound (1.0 eq) to the solution, followed by the dropwise addition of the isocyanide (1.1 eq).

-

Reaction Monitoring (Causality: Determining Reaction Completion): Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up (Causality: Quenching the Reaction and Removing Catalyst/Byproducts): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Redissolve the residue in DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acidic catalyst) and brine (to remove residual water).

-

Drying and Filtration (Causality: Removing Water Before Purification): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification (Causality: Isolating the Target Compound): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine product.

-

Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Safety, Handling, and Storage

This compound is a chemical reagent that requires careful handling in a laboratory setting.[2]

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Always handle this compound in a well-ventilated fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[9]

-

Avoid contact with skin and eyes. In case of contact, wash affected areas thoroughly with water.[10]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

-

-

Storage:

Conclusion

This compound stands out as a strategic building block for modern synthetic and medicinal chemistry. Its defined physicochemical properties, coupled with the high reactivity of its aldehyde group and the advantageous electronic nature of the chloro-substituted pyridine ring, provide chemists with a reliable tool for constructing diverse and complex molecular architectures. Its effective use in multicomponent reactions underscores its importance in accelerating the drug discovery process, from hit identification to lead optimization. Adherence to strict safety protocols is paramount to ensure its responsible and effective application in research and development.

References

-

G., R. K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Chloral hydrate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]

-

PENTA s.r.o. (2024). Chloral hydrate - SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-chloroisonicotinaldehyde. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1- and 3-chloro-phenothiazines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. labsolu.ca [labsolu.ca]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 1228957-10-5|2-Chloroisonicotinaldehyde hydrate(contain dehydrate aldehyde)|BLD Pharm [bldpharm.com]

- 12. 1060802-23-4|5-Bromo-2-chloroisonicotinaldehyde|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Chloroisonicotinaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroisonicotinaldehyde, a halogenated pyridine derivative, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its utility in drug discovery is significant, with chlorinated compounds being integral to numerous FDA-approved drugs.[1][2] This guide provides an in-depth exploration of the synthesis and comprehensive characterization of its stable hydrate form, 3-Chloroisonicotinaldehyde Hydrate. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships in experimental design, establishes self-validating protocols, and is grounded in authoritative scientific references.

Introduction: The Significance of this compound

Halogenated heterocycles are cornerstone building blocks in medicinal chemistry. The introduction of a chlorine atom into a pyridine ring, as seen in 3-Chloroisonicotinaldehyde, profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are leveraged by drug development professionals to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.[] 3-Chloroisonicotinaldehyde, in particular, is a precursor for various biologically active molecules, including kinase inhibitors and other targeted therapeutics.

The aldehyde functional group is highly reactive and, in this case, exists predominantly as a stable geminal diol, or hydrate, in the solid state and in aqueous solutions. This hydrate form offers advantages in terms of stability and handling compared to the free aldehyde.[4][5] Understanding the synthesis and rigorously confirming the structure and purity of this hydrate are paramount for its effective use in multi-step synthetic campaigns.

Synthesis of this compound

The preparation of 3-Chloroisonicotinaldehyde typically involves the oxidation of the corresponding alcohol, (3-chloro-4-pyridinyl)methanol. This method is often preferred due to the availability of the starting material and the generally clean conversion.

Reaction Principle and Causality

The core of the synthesis is the oxidation of a primary alcohol to an aldehyde. A variety of oxidizing agents can be employed; however, for substrates sensitive to over-oxidation (to the carboxylic acid), milder reagents are necessary. Manganese dioxide (MnO₂) is an effective and selective heterogeneous oxidizing agent for this transformation. The reaction proceeds on the surface of the MnO₂, minimizing side reactions often seen with powerful soluble oxidants. The choice of a chlorinated solvent like dichloromethane (DCM) is strategic; it is relatively inert, has a low boiling point for easy removal, and effectively suspends the heterogeneous oxidant. Upon completion, the aldehyde readily forms the hydrate during aqueous workup.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of (3-chloro-4-pyridinyl)methanol (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of substrate), add activated manganese dioxide (MnO₂, 5-10 eq).

-

Reaction Execution: Stir the suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 24-48 hours).

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts. Wash the filter cake thoroughly with additional DCM.

-

Aqueous Workup: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Chloroisonicotinaldehyde.

-

Hydrate Formation and Purification: Recrystallize the crude product from a mixture of water and ethanol. The aldehyde will crystallize as its stable hydrate form. Filter the resulting white solid, wash with cold water, and dry under vacuum.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.[6]

Characterization Workflow Diagram

Caption: Comprehensive workflow for the characterization of the final product.

Spectroscopic and Physical Data

The following table summarizes the expected analytical data for 3-Chloroisonicotinaldehyde and its hydrate. The presence of the hydrate form significantly alters the spectra compared to the free aldehyde.

| Analysis Technique | Expected Result (Free Aldehyde) | Expected Result (Hydrate Form) | Rationale for Confirmation |

| ¹H NMR | Aldehyde proton (CHO) at ~9.8-10.0 ppm.[7] Aromatic protons in the 7.5-8.8 ppm range. | Absence of aldehyde proton. Appearance of a methine proton (CH(OH)₂) at ~5.5-6.5 ppm and hydroxyl protons (-OH) as a broad singlet. | The disappearance of the downfield aldehyde proton and the appearance of the gem-diol proton and hydroxyl signals are definitive proof of hydration. |

| ¹³C NMR | Carbonyl carbon (C=O) at ~190-200 ppm.[8][9] | Carbonyl signal is absent. A signal for the hydrated carbon (C(OH)₂) appears at ~85-95 ppm. | The significant upfield shift of the carbonyl carbon signal confirms the change in hybridization from sp² to sp³ upon hydration. |

| FT-IR Spectroscopy | Strong C=O stretch at ~1700-1715 cm⁻¹.[8] C-H aldehyde stretch at ~2720 and ~2820 cm⁻¹.[7][9] | Absence of strong C=O stretch. Broad O-H stretch from ~3200-3500 cm⁻¹. C-O stretches around 1000-1100 cm⁻¹. | The disappearance of the characteristic carbonyl peak and the appearance of a strong, broad hydroxyl band confirms the presence of the hydrate.[10] |

| Mass Spectrometry (ESI+) | M+H⁺ peak corresponding to the molecular weight of the aldehyde (142.0 for C₆H₄ClNO). | M+H⁺ peak for the aldehyde (142.0) is observed as the hydrate readily loses water in the gas phase. | Confirms the core molecular weight of the underlying aldehyde structure. |

| Melting Point | 58-62 °C for the aldehyde.[11] | Expected to be different from the free aldehyde; a sharp melting point indicates high purity. | A consistent and sharp melting point serves as a reliable indicator of sample purity. |

| Purity (HPLC) | >97% | >97% | Provides quantitative confirmation of sample purity and detects any potential impurities from the synthesis. |

Detailed Analytical Protocols

-

NMR Spectroscopy: Dissolve 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[6] Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. The use of DMSO-d₆ is advantageous as it allows for the observation of exchangeable -OH protons.

-

FT-IR Spectroscopy: Acquire the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The sample should be thoroughly dried to avoid interference from atmospheric moisture.

-

Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile with 0.1% formic acid. Analyze using electrospray ionization (ESI) in positive ion mode.

-

Melting Point: Determine the melting point using a calibrated digital melting point apparatus.

-

HPLC: Use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Monitor the elution at a suitable wavelength (e.g., 254 nm).

Stability, Storage, and Safety

Stability: The hydrate form is generally more stable to air oxidation than the free aldehyde. However, under heating or strong vacuum, it can lose water to revert to the aldehyde.[12]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Safety: 3-Chloroisonicotinaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound.[11] All manipulations should be performed in a chemical fume hood.

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development. By understanding the rationale behind the synthetic steps and employing a comprehensive suite of analytical techniques, researchers can ensure the quality and integrity of this critical building block for their discovery programs. The provided protocols and characterization data serve as a robust framework for the successful preparation and validation of this compound.

References

- US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2 ... - Google Patents.

-

An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde - ResearchGate . Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central . Available at: [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts . Available at: [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax . Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed . Available at: [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition . Available at: [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I . Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . Available at: [Link]

-

SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY - JournalAgent . Available at: [Link]

-

Development and Characteristics Analysis of Novel Hydrated Salt Composite Adsorbents for Thermochemical Energy Storage - MDPI . Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review [pubmed.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 3-Chloroisonicotinaldehyde Hydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 3-chloroisonicotinaldehyde hydrate in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the physicochemical principles governing its solubility, methodologies for empirical determination, and predictive insights for formulation and synthesis.

Executive Summary

This compound is a key building block in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthetic transformations, purification processes, and formulation strategies. This guide synthesizes fundamental chemical principles to provide a predictive framework for understanding and experimentally determining the solubility of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document will equip the reader with the necessary knowledge to approach its handling and application with scientific rigor.

Physicochemical Properties of this compound

To understand the solubility of this compound, a close examination of its molecular structure is paramount. The molecule, with the chemical formula C6H6ClNO2 and a molecular weight of 159.57 g/mol , possesses several key features that influence its interaction with solvents.[1][2][3]

-

Polarity and Hydrogen Bonding: The presence of a pyridine ring, a chlorine atom, and a geminal diol (hydrate) group imparts a significant degree of polarity to the molecule. The two hydroxyl groups of the hydrate are capable of acting as both hydrogen bond donors and acceptors. The nitrogen atom in the pyridine ring and the oxygen atoms of the hydroxyl groups can also act as hydrogen bond acceptors.[4] This capacity for hydrogen bonding is a dominant factor in its solubility profile.

-

The Hydrate Form: Aldehydes can exist in equilibrium with their hydrate form (a geminal diol) in the presence of water.[5] The stability of this hydrate is often enhanced by the presence of electron-withdrawing groups on the aldehyde, such as the chloro-substituted pyridine ring in this case.[5][6] The hydrate form is generally more polar and has a greater capacity for hydrogen bonding than the parent aldehyde, which significantly impacts its solubility. It is crucial to consider the potential for this equilibrium to shift in different solvent environments.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound will, therefore, be a function of the solvent's polarity, its ability to form hydrogen bonds, and other intermolecular forces.

Factors Influencing Solubility:

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[8]

-

Solvent Polarity: Solvents can be broadly classified as polar protic, polar aprotic, and non-polar.

-

Molecular Size and Shape: While not a primary factor for this relatively small molecule, significant differences in molecular size between solute and solvent can impact solubility.[8]

Predicted Solubility Profile

Based on the above principles, we can predict the solubility behavior of this compound in various classes of organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | These solvents can engage in extensive hydrogen bonding with the hydroxyl groups and the pyridine nitrogen of the solute, effectively solvating it. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, but they lack donor capabilities. Their ability to disrupt the solute's crystal lattice and solvate it will be significant but potentially less effective than protic solvents. |

| Moderately Polar | Acetone, Ethyl Acetate | Low to Moderate | These solvents have a moderate dipole moment but limited hydrogen bonding capacity. Solubility is expected to be lower than in highly polar solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low | The significant difference in polarity between the solute and these solvents will result in weak solute-solvent interactions, leading to poor solubility. |

Experimental Determination of Solubility

Given the lack of published quantitative data, empirical determination of solubility is essential for any practical application. A standard protocol for determining the solubility of a solid in a liquid solvent is the isothermal equilibrium method.

Experimental Workflow

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound CAS#: 1628557-03-8 [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

spectroscopic data (NMR, IR, MS) of 3-Chloroisonicotinaldehyde hydrate

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloroisonicotinaldehyde Hydrate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a compound of interest for researchers, medicinal chemists, and professionals in drug development. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this molecule, focusing on the unique equilibrium between its aldehyde and geminal diol (hydrate) forms. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Introduction: The Duality of 3-Chloroisonicotinaldehyde

3-Chloroisonicotinaldehyde is a substituted pyridine derivative. In the presence of water, its electrophilic aldehyde carbon undergoes nucleophilic attack to form a geminal diol, known as this compound. This equilibrium is a critical aspect of its chemistry and has profound implications for its spectroscopic signature. Understanding this dynamic is paramount for accurate characterization and for predicting its behavior in various chemical and biological environments.

The choice of analytical technique and experimental conditions can shift this equilibrium, allowing for the characterization of one or both species. This guide will illuminate how to control and interpret these spectroscopic outcomes.

Caption: Proposed fragmentation of the protonated parent molecule in MS/MS.

Table 4: Summary of Expected Mass Spectrometry Data (ESI+)

| Ion | Expected m/z | Isotopic Peak (m/z) | Relative Intensity | Interpretation |

| [M_aldehyde + H]⁺ | 142.0 | 144.0 | ~3:1 | Protonated molecular ion (from dehydrated hydrate). |

| [M_aldehyde - CO + H]⁺ | 114.0 | 116.0 | ~3:1 | Loss of carbon monoxide from the parent ion. |

Integrated Characterization Workflow

A robust characterization relies on the convergence of data from multiple spectroscopic techniques. The following workflow ensures a comprehensive and validated structural assignment.

Caption: Integrated workflow for the spectroscopic validation of the hydrate structure.

References

-

Lázaro Martínez, J. M., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Crespi, A. F., et al. (2017). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. Crystal Growth & Design. Available at: [Link]

-

Crespi, A. F., et al. (2016). gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR and Single-Crystal X-ray Diffraction Studies. The Journal of Physical Chemistry A. Available at: [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link]

-

NIST Chemistry WebBook. (n.d.). Chloral Hydrate. National Institute of Standards and Technology. Available at: [Link]

A Technical Guide to the Chemical Reactivity of the Aldehyde Group in 3-Chloroisonicotinaldehyde Hydrate

Abstract

3-Chloroisonicotinaldehyde, a substituted pyridine carboxaldehyde, is a valuable heterocyclic building block in medicinal chemistry and materials science. A critical, yet often overlooked, aspect of its chemistry is its existence predominantly as a stable hydrate in aqueous or ambient conditions. This guide provides an in-depth analysis of the chemical reactivity of the aldehyde functional group, focusing on the dynamic equilibrium between the free aldehyde and its geminal diol (hydrate) form. We will explore how the potent electron-withdrawing effects of the pyridine nitrogen and the C3-chloro substituent govern this equilibrium and enhance the electrophilicity of the carbonyl carbon. This document details key transformations including nucleophilic additions, oxidations, and reductions, providing both mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical Characteristics of 3-Chloroisonicotinaldehyde Hydrate

Physicochemical Properties

3-Chloroisonicotinaldehyde is a white to off-white solid. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 3-Chloro-4-pyridinecarboxaldehyde hydrate | [3] |

| CAS Number | 1628557-03-8 | [1][2] |

| Molecular Formula | C₆H₆ClNO₂ | [1][2] |

| Molecular Weight | 159.57 g/mol | [1] |

| Form | Predominantly exists as a geminal diol (hydrate) | [4][5][6] |

The Aldehyde-Hydrate Equilibrium: A Defining Feature

The reactivity of 3-Chloroisonicotinaldehyde cannot be understood without first appreciating its existence as a hydrate. In the presence of water, aldehydes and ketones establish a reversible equilibrium with their corresponding geminal diols (hydrates).[6] For most simple aldehydes, this equilibrium lies heavily in favor of the carbonyl form. However, the equilibrium position is dramatically shifted toward the hydrate form when strong electron-withdrawing groups are attached to the carbonyl carbon.[4][5][6][7]

In 3-Chloroisonicotinaldehyde, two powerful electron-withdrawing features dictate its chemistry:

-

The Pyridine Ring: The nitrogen atom is more electronegative than carbon and exerts an inductive (-I) and mesomeric (-M) electron-withdrawing effect, increasing the partial positive charge on the carbonyl carbon.

-

The Chloro Substituent: The chlorine atom is a potent inductively withdrawing group (-I), further destabilizing the carbonyl group.

This synergistic effect makes the carbonyl carbon exceptionally electrophilic, facilitating the nucleophilic attack of water and resulting in a highly stable geminal diol.[5][6] Consequently, any reaction requiring the free aldehyde must be performed under conditions that shift the equilibrium back to the carbonyl form, typically by removing water (e.g., azeotropic distillation) or by using acid catalysis which can activate the hydrate for elimination of water.

Caption: Aldehyde-Hydrate equilibrium of 3-Chloroisonicotinaldehyde.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the carbonyl carbon makes 3-Chloroisonicotinaldehyde a highly reactive substrate for a variety of nucleophilic addition reactions.

Reactions with Nitrogen Nucleophiles: Schiff Base and Hydrazone Formation

The reaction with primary amines to form imines (Schiff bases) is a cornerstone of aldehyde chemistry. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Due to the stability of the hydrate, the removal of water is essential to drive the reaction to completion.

Caption: Experimental workflow for synthesizing a Schiff base.

Detailed Protocol 2.1: Synthesis of N-(3-chloropyridin-4-ylmethylene)aniline

Principle: This protocol describes the acid-catalyzed condensation of this compound with aniline. A Dean-Stark apparatus is employed to azeotropically remove water, shifting the equilibrium from the stable hydrate towards the free aldehyde and subsequently the imine product.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.05 eq)

-

Toluene (or Ethanol)

-

Concentrated Sulfuric Acid (catalytic amount, ~1-2 drops)

-

Dean-Stark apparatus and condenser

-

Round-bottom flask and heating mantle

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

To a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (e.g., 1.59 g, 10 mmol) and toluene (50 mL).

-

Add aniline (0.98 g, 10.5 mmol) to the suspension.

-

Carefully add 2 drops of concentrated sulfuric acid to the stirring mixture.

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is removed as an azeotrope with toluene.

-

Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst, followed by brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Self-Validation: The formation of the imine product can be confirmed by ¹H NMR (disappearance of the aldehyde proton signal and appearance of the imine C-H proton signal ~8.5-9.0 ppm) and mass spectrometry to confirm the expected molecular weight.

Oxidation to 3-Chloroisonicotinic Acid

Aldehydes are readily oxidized to carboxylic acids.[8][9] The hydrate form is the reactive species in aqueous oxidations. Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones' reagent (CrO₃ in sulfuric acid) can effectively perform this transformation.

Detailed Protocol 2.2: Oxidation using Potassium Permanganate

Principle: Under basic conditions, KMnO₄ oxidizes the aldehyde group to a carboxylate salt. Subsequent acidification protonates the salt to yield the carboxylic acid. This method is robust for heteroaromatic aldehydes.

Materials:

-

This compound (1.0 eq)

-

Potassium permanganate (KMnO₄) (approx. 2.0 eq)

-

Sodium hydroxide (NaOH)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite

Step-by-Step Methodology:

-

Dissolve this compound (1.59 g, 10 mmol) in a 1 M NaOH solution (20 mL) in a flask equipped with a stirrer.

-

In a separate beaker, dissolve KMnO₄ (3.16 g, 20 mmol) in water (50 mL).

-

Cool the aldehyde solution in an ice bath and slowly add the KMnO₄ solution dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. A brown precipitate of MnO₂ will form.

-

Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears.

-

Filter the mixture to remove the MnO₂ precipitate.

-

Cool the clear filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is ~2-3. The carboxylic acid product will precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Self-Validation: The product, 3-chloroisonicotinic acid, can be verified by its melting point and spectroscopic data (IR spectroscopy will show a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid).

Reduction to (3-Chloropyridin-4-yl)methanol

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[10] This reaction is typically fast and high-yielding.

Detailed Protocol 2.3: Reduction using Sodium Borohydride

Principle: The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent workup with water protonates the resulting alkoxide to give the alcohol.

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.0-1.5 eq)

-

Methanol or Ethanol

-

Water

Step-by-Step Methodology:

-

Dissolve this compound (1.59 g, 10 mmol) in methanol (30 mL) in a flask and cool the solution in an ice bath to 0 °C.

-

In small portions, carefully add NaBH₄ (0.4 g, ~10.5 mmol) to the stirring solution. Effervescence may be observed.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of water (10 mL).

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alcohol.

-

Purify by column chromatography if necessary.

Self-Validation: Successful reduction is confirmed by ¹H NMR, which will show the disappearance of the aldehyde proton signal and the appearance of a new signal for the -CH₂OH group (typically a singlet or doublet around 4.5-5.0 ppm).

Summary and Applications

The chemistry of this compound is dominated by the stable geminal diol structure, a direct consequence of the powerful electron-withdrawing nature of its substituents. While this stability can hinder reactions that require the free carbonyl, it also underscores the high electrophilicity of the aldehyde carbon. By understanding and manipulating the aldehyde-hydrate equilibrium, this compound serves as a versatile synthon. Its ability to undergo facile nucleophilic addition, oxidation, and reduction makes it a key starting material for the synthesis of a wide array of substituted pyridines used in the development of pharmaceuticals, agrochemicals, and functional materials.

| Reaction Type | Reagents | Product Functional Group | Key Consideration |

| Schiff Base Formation | R-NH₂, acid catalyst | Imine (-CH=N-R) | Requires removal of water to drive equilibrium. |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid (-COOH) | Hydrate is the reactive species in aqueous media. |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol (-CH₂OH) | Selective and high-yielding reaction. |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) | Requires anhydrous conditions to favor free aldehyde. |

| Acetal Formation | R-OH, acid catalyst | Acetal (-CH(OR)₂) | Requires stringent water removal. |

References

-

Hydration of Aldehydes and Ketones | Geminal Diol Formation and Equilibrium Explained. (2021). YouTube. Available at: [Link]

-

Addition of Water to Aldehydes and Ketones. (n.d.). KPU Pressbooks. Available at: [Link]

-

Hunt, I. (n.d.). Chapter 17: C=O + H2O = hydrates. University of Calgary. Available at: [Link]

-

Reactions of Aldehydes and Ketones with Water. (n.d.). Chemistry Steps. Available at: [Link]

-

Hydration of Ketones and Aldehydes. (2020). Chemistry LibreTexts. Available at: [Link]

-

Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017). Master Organic Chemistry. Available at: [Link]

-

Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. (n.d.). University of the West Indies at Mona. Available at: [Link]

-

Determining Reactions of Aldehydes and Ketones. (2023). Owlcation. Available at: [Link]

-

Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. Available at: [Link]

-

Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. (2024). YouTube. Available at: [Link]

-

Olah, G. A., et al. (1986). 3-Pyridinecarboxaldehyde: A Model System for Superelectrophilic Activation and the Observation of a Diprotonated Electrophile. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. (n.d.). Semantic Scholar. Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 8. athabascau.ca [athabascau.ca]

- 9. owlcation.com [owlcation.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Stability and Storage of 3-Chloroisonicotinaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the critical stability and storage considerations for 3-Chloroisonicotinaldehyde Hydrate. As a key building block in medicinal chemistry and drug discovery, a thorough understanding of its chemical behavior under various environmental conditions is paramount to ensure the integrity of research and the quality of developmental candidates. This document moves beyond a simple recitation of storage temperatures to provide a scientific rationale for handling, storage, and stability assessment, empowering researchers to maintain the fidelity of this important reagent.

Unveiling the Molecular Profile of this compound: A Stability Perspective

This compound (C₆H₆ClNO₂) is a pyridine carboxaldehyde derivative. Its chemical stability is intrinsically linked to its structure: the electron-withdrawing nature of the pyridine ring and the chlorine substituent, the reactivity of the aldehyde functional group, and the presence of a water molecule in its hydrated form.

The aldehyde group is susceptible to oxidation and reduction reactions. Furthermore, the hydrate form, a geminal diol, exists in equilibrium with the anhydrous aldehyde. The presence of electron-withdrawing groups, such as the chloro-substituted pyridine ring, generally shifts the equilibrium towards the more stable hydrate form.[1][2][3] However, this equilibrium can be influenced by environmental factors, making a comprehensive stability assessment essential.

Recommended Storage Conditions: A Proactive Approach to Preserving Integrity

To ensure the long-term stability and reliability of this compound, the following storage conditions are recommended based on its chemical properties and available safety data.[4][5]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. For long-term storage, -20°C can be considered. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | The aldehyde group is susceptible to oxidation. An inert atmosphere mitigates this risk. |

| Light | Protect from light | Pyridine derivatives can be photosensitive, and light can catalyze degradation.[6][7] |

| Moisture | Tightly sealed container in a dry environment | As a hydrate, the compound's stability is linked to its water of hydration. A dry environment prevents the absorption of excess moisture or the loss of the water of hydration. |

Potential Degradation Pathways: A Predictive Framework

Understanding the potential degradation pathways is the first step in developing a robust stability-indicating analytical method. Based on the structure of this compound, the following degradation routes should be investigated:

-

Hydrolysis: The molecule's stability across a range of pH values should be determined. While the hydrate form is prevalent, extreme pH conditions could catalyze the cleavage of the molecule or other reactions.

-

Oxidation: The aldehyde functional group is prone to oxidation, which could lead to the formation of the corresponding carboxylic acid (3-chloroisonicotinic acid).

-

Photodegradation: Exposure to UV or visible light may induce degradation. Studies on related chloropyridine compounds suggest that photodegradation can lead to the formation of hydroxylated and other photoproducts.[6][7]

-

Thermal Degradation: Elevated temperatures can lead to the loss of the water of hydration (dehydration) and potentially further decomposition of the molecule.

Below is a diagram illustrating the key factors that can influence the stability of this compound.

Caption: Key intrinsic and extrinsic factors affecting the stability of this compound.

Experimental Protocols for Stability Assessment: A Step-by-Step Guide

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted in line with the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[8][9] These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. This method must be able to separate the intact active pharmaceutical ingredient (API) from all potential degradation products.

Workflow for Method Development:

Caption: A systematic workflow for developing a stability-indicating HPLC method.

Initial HPLC Conditions (to be optimized):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 265 nm)

-

Column Temperature: 30°C

Forced Degradation Studies Protocol

The following forced degradation studies should be performed on a solution of this compound (e.g., in a suitable organic solvent like acetonitrile or methanol, diluted with the stress medium).

| Stress Condition | Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 2 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation (Solution) | 60°C for 48 hours |

| Photostability (Solution) | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] |

| Thermal Degradation (Solid State) | Store the solid compound at 60°C for 1 week. |

| Photostability (Solid State) | Expose the solid compound to the same light conditions as the solution. |

Samples should be taken at appropriate time points and analyzed by the developed stability-indicating HPLC method.

Characterization of the Hydrate Form: Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to characterize the hydrate form and its thermal stability.

-

TGA will show a weight loss corresponding to the water of hydration as the temperature is increased. This can confirm the stoichiometry of the hydrate.

-

DSC will show an endothermic peak corresponding to the dehydration event, providing information on the temperature at which this occurs.

These analyses are crucial for understanding the solid-state stability of the compound and for setting appropriate drying and storage conditions.

Conclusion: A Framework for Ensuring Quality and Reproducibility

The stability and proper storage of this compound are not mere logistical considerations; they are fundamental to the scientific validity of the research in which this compound is employed. By implementing the recommended storage conditions, understanding the potential degradation pathways, and executing a robust stability testing program as outlined in this guide, researchers can ensure the quality, purity, and reactivity of this key chemical building block. This proactive approach to stability assessment will ultimately contribute to more reliable and reproducible scientific outcomes in drug discovery and development.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Bruice, P. Y. (2016). Organic Chemistry. Pearson.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

Angene Chemical. (2021). Safety Data Sheet for 6-Bromo-2-chloronicotinaldehyde. Retrieved from [Link]

- Papadopoulos, K., et al. (2010). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.

- Mantzavinos, D., & Psillakis, E. (2004). Photodegradation of 2-chloropyridine in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry, 167(2-3), 173-180.

- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 6. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. mt.com [mt.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Medicinal Chemistry Applications of 3-Chloroisonicotinaldehyde Hydrate

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this privileged structural class, isonicotinoyl derivatives have demonstrated significant biological activities, most notably in the realm of infectious diseases. This technical guide explores the untapped potential of a specific, functionalized building block: 3-Chloroisonicotinaldehyde hydrate. While direct studies on this reagent are nascent, its structural components—a reactive aldehyde on a pyridine ring bearing a strategically placed chlorine atom—suggest a wealth of opportunities for the development of novel therapeutics. By drawing logical inferences from the well-established chemistry and pharmacology of related compounds, particularly the seminal anti-tuberculosis drug Isoniazid and other chlorinated pyridine-based agents, we present a forward-looking exploration of its potential applications. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, synthetic strategies, and potential biological targets for derivatives of this compound, thereby paving the way for new avenues of drug discovery.

The Strategic Value of the Isonicotinoyl Scaffold and Chlorine Substitution in Drug Design

The isonicotinoyl moiety, a pyridine ring substituted at the 4-position, is a well-validated pharmacophore. Its most prominent exemplar is Isoniazid (Isonicotinic acid hydrazide), a first-line drug for the treatment of tuberculosis for decades. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the planar aromatic system allows for π-π stacking interactions with biological targets.

The introduction of a chlorine atom onto a pharmacologically active scaffold can profoundly influence its properties in several ways:

-

Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the pKa of the pyridine nitrogen, influencing its interaction with physiological targets.

-

Enhanced Lipophilicity: The addition of a halogen atom generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Metabolic Stability: The C-Cl bond is often more resistant to metabolic degradation than a C-H bond, potentially leading to a longer in vivo half-life.

-

Steric Effects: The presence of a chlorine atom can introduce specific steric hindrance, leading to improved selectivity for a particular enzyme or receptor isoform.

A review of FDA-approved drugs reveals that chlorinated compounds are prevalent, highlighting the strategic advantage of incorporating this halogen in drug design. Studies on various heterocyclic compounds have demonstrated that chlorine substitution can significantly enhance biological activities, including anticancer and antimicrobial effects. For instance, the introduction of a chlorine atom on 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs led to significant cytotoxic effects against breast cancer cell lines.[1]

Potential Therapeutic Applications and Target Classes

Based on the established bioactivity of isonicotinoyl derivatives and the known impact of chlorination, we can logically project several promising therapeutic avenues for compounds derived from this compound.

Novel Anti-tubercular and Antibacterial Agents

The most direct line of inquiry stems from the structural similarity to Isoniazid. Isoniazid is a prodrug that, upon activation by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

This compound serves as an ideal starting material for creating novel Isoniazid analogs. The aldehyde functionality allows for the straightforward synthesis of hydrazones, a chemical class known for a wide range of biological activities, including antimicrobial and antitubercular effects.

The presence of the chlorine atom could offer several advantages:

-

It may alter the susceptibility of the derivatives to the KatG activating enzyme.

-

It could provide an additional binding interaction with the target enzyme, InhA, or other potential targets.

-

It may help to overcome resistance mechanisms that have developed against Isoniazid.

Numerous studies have shown that derivatives of isonicotinic acid hydrazide exhibit potent antimicrobial activity against various strains of bacteria and fungi.[2][3]

Anticancer Agents

The pyridine ring is a common feature in many kinase inhibitors and other anticancer drugs. The antiproliferative activity of pyridine derivatives has been documented against a variety of cancer cell lines.[3][4] The introduction of a chlorine atom can enhance the cytotoxic properties of a molecule. Therefore, derivatives of this compound, such as Schiff bases and chalcones, could be explored for their potential as anticancer agents.

Potential anticancer mechanisms to investigate include:

-

Inhibition of protein kinases

-

Induction of apoptosis

-

Anti-angiogenic activity

-

Topoisomerase inhibition

Other Potential Applications

The versatility of the isonicotinoyl scaffold suggests that derivatives of this compound could also be investigated for a range of other activities, including:

-

Antiviral: Some isonicotinic acid hydrazide derivatives have been evaluated for antiviral activity.[2]

-

Anti-inflammatory: Pyrimidine derivatives, which share structural similarities with pyridines, are known to have anti-inflammatory properties.[5]

-

Anticonvulsant and Antidepressant: The pyridine nucleus is present in several CNS-active drugs.

Synthetic Strategies and Methodologies

The aldehyde group of this compound is the primary handle for synthetic elaboration. Standard and reliable organic chemistry reactions can be employed to generate a diverse library of derivatives.

Synthesis of Isonicotinohydrazone Derivatives

This is a key synthetic route to mimic and potentially improve upon the bioactivity of Isoniazid.

Experimental Protocol:

-

Step 1: Synthesis of 3-Chloroisonicotinohydrazide.

-

To a solution of this compound (1 eq.) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq.).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

-

-

Step 2: Condensation with Aldehydes or Ketones.

-

Dissolve the synthesized 3-Chloroisonicotinohydrazide (1 eq.) in ethanol or methanol.

-

Add a catalytic amount of glacial acetic acid.

-

Add the desired aldehyde or ketone (1 eq.) to the mixture.

-

Reflux the reaction for 4-8 hours until completion (monitored by TLC).

-

Cool the reaction mixture, and the precipitated product can be collected by filtration, washed with cold solvent, and dried.

-

Synthesis of Schiff Base Derivatives

Schiff bases are another important class of compounds with a wide range of pharmacological activities.

Experimental Protocol:

-

To a solution of this compound (1 eq.) in ethanol, add a solution of the desired primary amine (1 eq.) in the same solvent.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 3-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Data Summary and Structure-Activity Relationship (SAR) Insights

While no specific data exists for this compound derivatives, we can extrapolate potential SAR from related series.

| Scaffold | Substitution | Observed Biological Activity | Reference |

| Isonicotinic acid hydrazide | N'-tetradecanoyl | More active than Isoniazid against M. tuberculosis | [2] |

| Isonicotinic acid hydrazide | Dichloro, hydroxyl, tri-iodo substituents | Potent antimicrobial activity | [2] |

| 2,4-diphenyl-5H-indeno[1,2-b]pyridine | Chloro substitution on phenyl rings | Significant cytotoxicity against breast cancer cells | [1] |

| Pyridine derivatives | -CF3 and -Cl at meta position of benzylamine | Potent inhibition of melanin formation | [6] |

Key SAR takeaways to guide future work:

-

Lipophilicity: Increasing the lipophilicity of the side chain in hydrazone derivatives can enhance antitubercular activity.

-

Halogen Position: The position of the halogen substituent on appended aromatic rings can significantly impact bioactivity, with meta-substitution showing promise in some series.[6]

-

Electronic Effects: The introduction of electron-withdrawing or donating groups on aromatic rings attached to the core scaffold will likely modulate activity and should be systematically explored.

Conclusion and Future Directions

This compound represents a largely unexplored but highly promising starting material for medicinal chemistry campaigns. Its straightforward reactivity, combined with the proven track record of the isonicotinoyl scaffold and the strategic benefits of chlorine substitution, provides a strong rationale for its use in the discovery of novel therapeutic agents. Future research should focus on the synthesis and systematic biological evaluation of diverse libraries of derivatives, particularly hydrazones and Schiff bases, targeting infectious diseases and oncology. A thorough investigation of the structure-activity relationships of these new chemical entities will be crucial in unlocking the full therapeutic potential of this versatile building block.

References

-

Lee, E. S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(7), 1726-1731. Available at: [Link]

-

Villa-Reyna, A. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available at: [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10. Available at: [Link]

-

Kim, J. H., et al. (2021). Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. Pharmaceuticals, 14(11), 1176. Available at: [Link]

-

Judge, V., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 53-76. Available at: [Link]

-

Ciszek, P., et al. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design, 91(4), 894-904. Available at: [Link]

-

Leyva-Peralta, M. A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available at: [Link]

Sources

- 1. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

The Versatile Scaffold: A Detailed Guide to the Synthesis of Substituted Pyridines from 3-Chloroisonicotinaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a ubiquitous and indispensable scaffold in modern drug discovery, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in medicinal chemistry. 3-Chloroisonicotinaldehyde hydrate serves as a readily available and versatile starting material for the synthesis of a diverse array of substituted pyridines. This guide provides an in-depth exploration of the key synthetic strategies for transforming this building block into valuable pyridine derivatives, complete with detailed mechanistic insights and practical experimental protocols.

Strategic Approaches to Functionalization

This compound offers two primary reactive sites for synthetic modification: the electrophilic carbon bearing the chlorine atom at the 3-position and the aldehyde group at the 4-position. This dual reactivity allows for a range of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and condensations, to introduce a variety of substituents onto the pyridine core. The strategic selection of reaction conditions and reagents enables chemoselective functionalization, providing access to a wide chemical space for drug discovery programs.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, offering a versatile approach to introduce aryl, alkynyl, and amino moieties at the 3-position of the pyridine ring.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly valuable for synthesizing 3-aryl or 3-heteroaryl substituted isonicotinaldehydes, which are important intermediates in the development of various therapeutic agents.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the oxidative addition and reductive elimination steps.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of 3-Chloroisonicotinaldehyde with Phenylboronic Acid

| Reagent/Solvent | Molar Equiv. | Amount |

| 3-Chloroisonicotinaldehyde | 1.0 | (e.g., 1 mmol, 141.5 mg) |

| Phenylboronic Acid | 1.2 | (e.g., 1.2 mmol, 146.3 mg) |

| Pd(PPh₃)₄ | 0.05 | (e.g., 0.05 mmol, 57.7 mg) |

| K₂CO₃ | 2.0 | (e.g., 2 mmol, 276.4 mg) |

| Dioxane/H₂O (4:1) | - | 5 mL |

Procedure:

-

To a dry Schlenk flask, add 3-Chloroisonicotinaldehyde, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-phenylisonicotinaldehyde.

B. Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling provides a powerful method for the synthesis of 3-alkynyl-substituted pyridines by reacting 3-Chloroisonicotinaldehyde with a terminal alkyne.[1][2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[1][2]

Mechanistic Rationale: The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the desired alkynylated product and regenerates the palladium(0) catalyst.[3]

Figure 2: Catalytic cycles of the Sonogashira coupling.

Protocol 2: Sonogashira Coupling of 3-Chloroisonicotinaldehyde with Phenylacetylene

| Reagent/Solvent | Molar Equiv. | Amount |

| 3-Chloroisonicotinaldehyde | 1.0 | (e.g., 1 mmol, 141.5 mg) |

| Phenylacetylene | 1.2 | (e.g., 1.2 mmol, 131 µL) |

| PdCl₂(PPh₃)₂ | 0.03 | (e.g., 0.03 mmol, 21.1 mg) |

| CuI | 0.05 | (e.g., 0.05 mmol, 9.5 mg) |

| Triethylamine (Et₃N) | 2.0 | (e.g., 2 mmol, 279 µL) |

| THF | - | 5 mL |

Procedure:

-

To a dry Schlenk flask, add 3-Chloroisonicotinaldehyde, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF and triethylamine.

-

Add phenylacetylene dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Purify the residue by column chromatography on silica gel to yield 3-(phenylethynyl)isonicotinaldehyde.

C. Buchwald-Hartwig Amination: Synthesis of 3-Aminopyridine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[4] This method is highly effective for the synthesis of 3-amino-substituted isonicotinaldehydes from 3-Chloroisonicotinaldehyde and a primary or secondary amine.[5][6]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. The resulting Pd(II) complex then coordinates to the amine. Deprotonation of the amine by a base, followed by reductive elimination, affords the desired 3-aminopyridine derivative and regenerates the Pd(0) catalyst.[4]

Sources

Application Notes and Protocols for the Knoevenagel Condensation with 3-Chloroisonicotinaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing the Knoevenagel condensation using 3-Chloroisonicotinaldehyde hydrate as the aldehydic substrate. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its high efficiency and broad applicability in the creation of α,β-unsaturated compounds.[1][2][3] These products serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2][4] This guide delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and provides insights into reaction optimization and troubleshooting. The protocols are designed to be robust and reproducible, empowering researchers to confidently employ this reaction in their synthetic endeavors.

Introduction: The Knoevenagel Condensation and the Role of this compound

The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond.[1] The reaction is typically catalyzed by a weak base, such as an amine, which is crucial for the deprotonation of the active methylene compound to form a reactive carbanion.[1][5]

This compound (C₆H₆ClNO₂) is a heterocyclic aldehyde that presents unique opportunities and challenges in the Knoevenagel condensation. The presence of the electron-withdrawing chloro group and the nitrogen atom in the pyridine ring enhances the electrophilicity of the aldehyde carbonyl group, making it more susceptible to nucleophilic attack. However, the hydrate form implies that the aldehyde exists in equilibrium with its geminal diol, which may influence the reaction kinetics. Careful consideration of reaction conditions is therefore paramount to achieving high yields and purity.

Mechanistic Insights: Understanding the "Why"

The generally accepted mechanism for the Knoevenagel condensation proceeds through several key steps. A thorough understanding of this mechanism is critical for rational troubleshooting and optimization.

Step 1: Formation of the Enolate A weak base, commonly piperidine or pyridine, abstracts a proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized enolate ion.[5][6] The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups (Z and Z').

Step 2: Nucleophilic Attack The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the 3-Chloroisonicotinaldehyde. This step is often the rate-determining step of the reaction.